molecular formula C16H14O7 B123351 Padmatin CAS No. 80453-44-7

Padmatin

Cat. No.: B123351
CAS No.: 80453-44-7
M. Wt: 318.28 g/mol
InChI Key: MRPJBTFHICBFNE-JKSUJKDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Padmatin can be synthesized through various chemical reactions involving the appropriate starting materials. The synthetic routes typically involve the use of flavonoid precursors and specific reaction conditions to achieve the desired product. For instance, the synthesis may involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high yield and purity of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The process may include steps such as extraction, purification, and crystallization to obtain this compound in its pure form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Padmatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can lead to the formation of various functionalized derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of Padmatin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species and preventing cellular damage . Additionally, this compound may interact with signaling pathways involved in inflammation and apoptosis, leading to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Padmatin is structurally similar to other dihydroflavonols, such as quercetin, kaempferol, and myricetin. it has unique features that distinguish it from these compounds. For instance, this compound has a methoxy group at the 7-position, which is not present in quercetin or kaempferol

List of Similar Compounds

This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJBTFHICBFNE-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345634
Record name Padmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80453-44-7
Record name Padmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known sources of Padmatin in nature?

A1: this compound has been identified in various plant species. Some examples mentioned in the provided research include the bark of Populus alba glandulosa [], the aerial parts of Pulicaria jaubertii [], the leaves of specific Japanese Artemisia taxa [], the thorns of Gleditsia sinensis Lam. [], Blumea balsanifera DC. [], and the heartwood of Prunus puddum [].

Q2: Has the antifungal activity of this compound been studied?

A3: While this compound itself has not been extensively studied for its antifungal properties, a related compound, this compound 3-acetate, isolated from Heterothalamus alienus, demonstrated moderate antifungal activity against various dermatophyte species []. This suggests that further investigation into the potential antifungal properties of this compound and its derivatives could be warranted.

Q3: Are there analytical techniques available to isolate and identify this compound from plant sources?

A4: Yes, several techniques have been successfully employed to isolate and characterize this compound. Researchers have utilized methods like silica gel column chromatography, thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, and high-speed counter-current chromatography (HSCCC) for the extraction and purification of this compound from different plant materials [, ].

Q4: What spectroscopic techniques are used to confirm the structure of this compound?

A5: The structure of this compound has been elucidated using a combination of spectroscopic techniques. These include ultraviolet-visible spectroscopy (UV), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, DEPT, HSQC, and HMBC), and high-performance liquid chromatography with diode-array detection coupled to quadrupole time-of-flight mass spectrometry (HPLC-DAD/QTOF-MS) [, , ].

Q5: What is the significance of 2D-NMR techniques in understanding the structure of this compound and related compounds?

A6: The use of 2D-NMR techniques, such as HSQC and HMBC, has proven crucial in accurately assigning the positions of hydrogen (H) and carbon (C) atoms within the molecular structure of this compound and related dihydroflavonol compounds. Notably, these techniques led to the revision of previously assigned positions for H-6 and H-8 in these compounds [], highlighting the importance of advanced spectroscopic methods for accurate structural characterization.

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